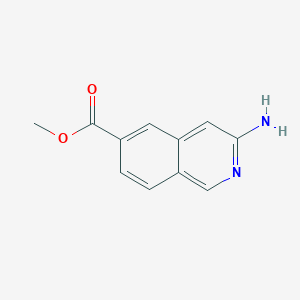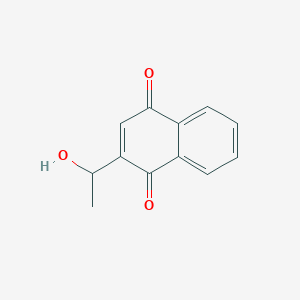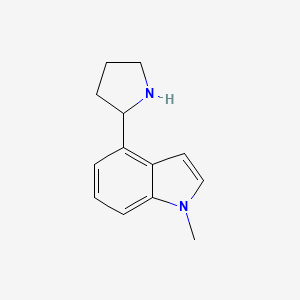
1-Methyl-4-(pyrrolidin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(pyrrolidin-2-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features a pyrrolidine ring attached to the indole core, which can influence its chemical and biological properties.
Preparation Methods
The synthesis of 1-Methyl-4-(pyrrolidin-2-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 1-methylindole with pyrrolidine in the presence of a suitable catalyst can yield the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methyl-4-(pyrrolidin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrrolidine ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-(pyrrolidin-2-yl)-1H-indole has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(pyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
1-Methyl-4-(pyrrolidin-2-yl)-1H-indole can be compared with other similar compounds, such as:
1-Methyl-4-(pyrrolidin-2-yl)-1H-pyrazole: This compound has a pyrazole ring instead of an indole ring, which can lead to different chemical and biological properties.
1-Methyl-4-(pyrrolidin-2-yl)methyl-1H-pyrazole: This compound features a methyl group on the pyrrolidine ring, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which can confer distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-methyl-4-pyrrolidin-2-ylindole |
InChI |
InChI=1S/C13H16N2/c1-15-9-7-11-10(4-2-6-13(11)15)12-5-3-8-14-12/h2,4,6-7,9,12,14H,3,5,8H2,1H3 |
InChI Key |
QFTLZTNNJWGNQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C3CCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


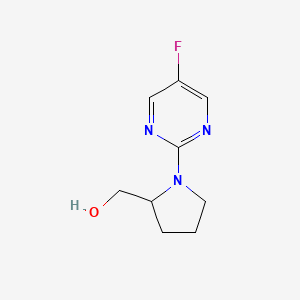

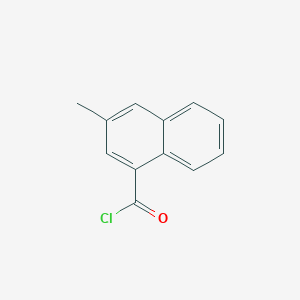
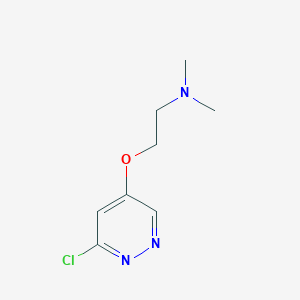
![8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine](/img/structure/B11899229.png)
![5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11899237.png)
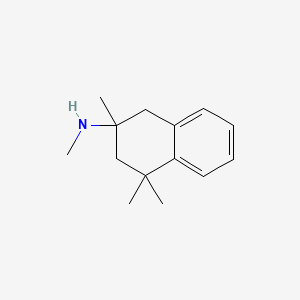
![(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid](/img/structure/B11899258.png)
![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899260.png)


